REACTION_CXSMILES
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[CH3:1][O:2][C:3]1([O:11][CH3:12])[CH2:6][C:5]([O:9][CH3:10])([O:7][CH3:8])[CH2:4]1>C(O)(O)C>[O:11]1[C:3]2([CH2:6][C:5]3([O:7][CH2:8][CH2:10][O:9]3)[CH2:4]2)[O:2][CH2:1][CH2:12]1
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Name
|
|
Quantity
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4.56 g
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Type
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reactant
|
Smiles
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COC1(CC(C1)(OC)OC)OC
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Name
|
|
Quantity
|
19.7 g
|
Type
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solvent
|
Smiles
|
C(C)(O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Thus, first the main separation of the resulting methanol at normal pressure
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Type
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DISTILLATION
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Details
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(after 2 hours) the rest of the readily volatile components were distilled off at 200 mbar
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Duration
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2 h
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Type
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CUSTOM
|
Details
|
The product crystallized out from the residue
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Type
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FILTRATION
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Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
dried at 20° C./0,005 mbar
|
Name
|
|
Type
|
|
Smiles
|
O1CCOC12CC1(OCCO1)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |